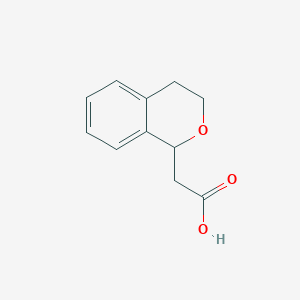

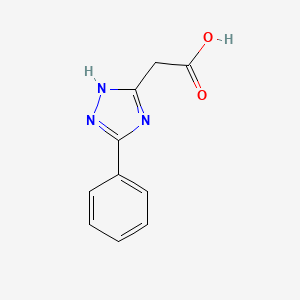

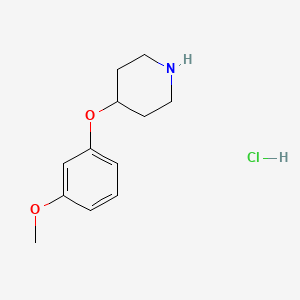

4-(Pyrazin-2-yloxy)-benzylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Pyrazin-2-yloxy)-benzylamine hydrochloride” is a chemical compound that contains a pyrazine ring. Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. It is a symmetrical molecule with point group D2h. Pyrazine is less basic than pyridine, pyridazine and pyrimidine .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Pyrazin-2-yloxy)-benzylamine hydrochloride” would depend on its specific structure. Pyrazine derivatives generally have a planar structure and are less basic than pyridine .

科学的研究の応用

Synthesis and Antimicrobial Evaluation

Research has focused on the synthesis of 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride derivatives and their biological evaluation. For example, Rajurkar and Pund (2014) synthesized compounds related to 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride with demonstrated antimicrobial and antifungal activities against organisms like E. coli, K. pneumonia, S. aureus, B. Subtilis, A. niger, and S. cerevisiae (Rajurkar & Pund, 2014).

Antidiabetic Applications

In the realm of antidiabetic research, Faidallah et al. (2016) explored derivatives of 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride for their potential as hypoglycemic agents. They studied fluoropyrazolesulfonylurea and thiourea derivatives, finding significant antidiabetic activity in preliminary screenings (Faidallah et al., 2016).

Antimycobacterial Activity

Janďourek et al. (2017) synthesized 3-benzylaminopyrazine-2-carboxamides derivatives and observed in vitro activity against Mycobacterium tuberculosis. They highlighted the low cytotoxicity and moderate activity against other bacterial strains, suggesting a potential role in treating tuberculosis (Janďourek et al., 2017).

Potential in Cancer Treatment

Zhang et al. (2008) synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, showing inhibitory effects on A549 lung cancer cells. They suggested that these compounds could act by modulating autophagy in cancer cells (Zhang et al., 2008).

Antiviral Activity

Research by Hashem et al. (2007) showed that certain derivatives of 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride demonstrated promising antiviral activities against viruses like HAV and HSV-1. This points to potential applications in antiviral drug development (Hashem et al., 2007).

Thrombin Inhibition

Young et al. (2004) explored derivatives for their potential as thrombin inhibitors, finding one compound with extraordinary thrombin inhibitory activity. This could have implications for the treatment of thrombosis-related conditions (Young et al., 2004).

Miscellaneous Applications

Other studies have explored diverse applications, including the synthesis of novel pyrazino[1,2-a][1,4]benzodiazepines for CNS activity (Walser et al., 1983), and evaluating hybrid cocrystals of pyrazinamide for anti-TB drug formulation (Al-Otaibi et al., 2020) (Walser et al., 1983); (Al-Otaibi et al., 2020).

将来の方向性

特性

IUPAC Name |

(4-pyrazin-2-yloxyphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O.ClH/c12-7-9-1-3-10(4-2-9)15-11-8-13-5-6-14-11;/h1-6,8H,7,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJCKEVEIICYPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OC2=NC=CN=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590033 |

Source

|

| Record name | 1-{4-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrazin-2-yloxy)-benzylamine hydrochloride | |

CAS RN |

1018827-50-3 |

Source

|

| Record name | 1-{4-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1356482.png)

![2-[4-(Trifluoromethyl)phenyl]morpholine oxalate](/img/structure/B1356487.png)

![2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine](/img/structure/B1356498.png)